molecular formula C22H22N6O B606800 CPI-637

CPI-637

カタログ番号: B606800
分子量: 386.4 g/mol
InChIキー: BFTKDWYIRJGJCA-CYBMUJFWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CPI-637は、選択的で細胞活性のあるベンゾジアゼピン-2-オン系CBP/EP300ブロモドメイン阻害剤です。環状AMP応答配列結合タンパク質(CBP)およびアデノウイルスE1A結合タンパク質300 kDa(EP300)を阻害する能力で知られており、これらはホモログのブロモドメイン含有タンパク質です 。この化合物は、特にエピジェネティクスと腫瘍学の分野において、科学研究で大きな可能性を示しています。

準備方法

合成経路と反応条件

CPI-637の合成は、ベンゾジアゼピン-2-オン構造のコアを調製することから始まる、複数のステップが含まれます。主なステップには以下が含まれます。

    ベンゾジアゼピン-2-オンコアの形成: これは、適切な前駆体を酸性または塩基性条件下で環化させることで行われます。

    インダゾール部分の導入: このステップでは、通常、パラジウム触媒クロスカップリング反応を使用して、ベンゾジアゼピン-2-オンコアをインダゾール誘導体とカップリングさせます。

    最終的な修飾:

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。これには、高スループット反応器、連続フロー化学、および自動精製システムの使用が含まれ、高収率と高純度が保証されます .

化学反応の分析

反応の種類

CPI-637は、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

主な生成物

これらの反応から形成される主な生成物には、官能基が修飾されたさまざまなthis compound誘導体が含まれ、これらは構造活性相関を研究し、化合物の特性を最適化するために使用できます .

科学研究への応用

This compoundは、以下を含む、幅広い科学研究への応用を持っています。

科学的研究の応用

Key Mechanisms:

  • BRD4 Inhibition : CPI-637 disrupts the interaction between BRD4 and the HIV-1 long terminal repeat (LTR) promoter, allowing for increased transcriptional activity.
  • TIP60 Downregulation : The compound also downregulates TIP60, further promoting BRD4 dissociation from the LTR promoter .

Applications in Virology

This compound has shown promise as a latency-reversing agent (LRA) in HIV research. The "shock and kill" strategy, which aims to reactivate latent HIV reservoirs followed by their elimination, can potentially be enhanced by using this compound in combination with other LRAs.

Case Study: HIV Latency Reactivation

In vitro studies demonstrated that this compound effectively reactivated latent HIV-1 by facilitating T cell activation without causing significant cytotoxicity. This was evidenced by reduced viral spread to uninfected CD4+ T cells while maintaining low global T cell activation levels .

Study Parameter Result
T cell ActivationMinimal cytotoxicity
Viral SpreadBlocked to uninfected cells
EffectivenessSynergistic with other LRAs

Applications in Oncology

This compound's role extends into cancer research, particularly concerning its anti-tumor properties through the inhibition of MYC expression. MYC is a well-known oncogene implicated in various cancers.

Case Study: Anti-Tumor Activity

Research has indicated that this compound exhibits anti-tumor activity against undifferentiated pleomorphic sarcoma by inhibiting cell cycle progression and reducing MYC expression levels. In vitro assays reported an IC50 range between 0.2 to 1 µM for tumor cell lines treated with this compound .

Cancer Type IC50 Range (µM) Mechanism
Undifferentiated Pleomorphic Sarcoma0.2 - 1Inhibition of MYC expression

Broader Scientific Research Applications

Beyond virology and oncology, this compound serves as a valuable tool in various scientific disciplines:

Chemistry

This compound is utilized to study bromodomain-containing proteins' roles in chemical processes and cellular signaling pathways.

Biology

The compound aids in investigating biological functions related to cyclic-AMP response element binding protein and adenoviral E1A binding protein, contributing to our understanding of cellular processes involved in disease mechanisms .

Industry

In pharmaceutical development, this compound is explored for creating new therapeutic agents targeting bromodomain-containing proteins associated with diseases like cancer and viral infections .

作用機序

CPI-637は、CBPとEP300のブロモドメインを選択的に阻害することによって、その効果を発揮します。これらのブロモドメインは、ヒストンタンパク質上のアセチル化リジン残基を認識することに関与しており、遺伝子転写調節において重要な役割を果たしています。これらのブロモドメインを阻害することにより、this compoundはCBP/EP300とアセチル化ヒストン間の相互作用を破壊し、遺伝子発現の変化とがん細胞の増殖の阻害につながります .

類似化合物との比較

生物活性

CPI-637 is a selective inhibitor targeting the CBP/EP300 bromodomain, which plays a crucial role in various biological processes, including gene regulation and oncogenesis. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and HIV latency reversal. The following sections detail the biological activity of this compound, including its mechanisms of action, in vitro and in vivo findings, and implications for clinical applications.

This compound functions primarily as a bromodomain inhibitor, selectively targeting the CBP and EP300 proteins. These proteins are involved in the acetylation of histones and non-histone proteins, influencing transcriptional regulation. The compound exhibits significant selectivity over other bromodomain-containing proteins, notably demonstrating over 700-fold selectivity against the BET family of bromodomains. This selectivity is critical for minimizing off-target effects and enhancing therapeutic efficacy.

Key Mechanisms

  • Inhibition of MYC Expression : this compound has been shown to inhibit MYC expression with an EC50 of 0.60 μM in cellular assays, which is significant given MYC's role in many cancers .
  • HIV Latency Reversal : In studies focusing on HIV-1, this compound effectively reactivates latent HIV by dissociating BRD4 from the HIV-1 promoter. This mechanism allows for enhanced recruitment of the transcription factor Tat, facilitating viral transcription .

In Vitro Studies

Numerous in vitro studies have demonstrated the potency and selectivity of this compound:

Study Target EC50 (μM) Selectivity
Taylor et al., 2016CBP0.3>700-fold vs BET family
Taylor et al., 2016MYC0.60Significant
Li et al., 2021HIV-1 (reactivation)Not specifiedSynergistic with other LRAs

In a notable study, this compound was tested on primary human peripheral blood mononuclear cells (PBMCs), where it was found to activate T cell markers with minimal cytotoxicity, indicating its potential as a dual-target inhibitor for HIV latency reversal .

In Vivo Studies

Currently, there are no published in vivo studies involving this compound. The compound remains in preclinical development stages, necessitating further research to explore its efficacy and safety in animal models before advancing to human clinical trials .

Clinical Implications

The unique properties of this compound position it as a promising candidate for various therapeutic applications:

  • Cancer Treatment : Given its ability to inhibit MYC expression and selectively target CBP/EP300, this compound may be effective against cancers driven by these pathways.
  • HIV Functional Cure : The compound's role as a latency-reversing agent opens avenues for developing novel treatments aimed at achieving a functional cure for HIV by employing a "shock and kill" strategy .

Case Studies

  • HIV Reactivation Study : In a study assessing the reactivation of latent HIV, this compound was shown to synergize with other latency-reversing agents (LRAs) like JQ1. This combination significantly enhanced viral reactivation while maintaining low levels of T cell activation .
  • MYC Inhibition in Cancer Models : Preliminary data suggest that this compound's inhibition of MYC could be leveraged in models of MYC-driven malignancies. Further studies are required to validate these findings across different cancer types.

特性

IUPAC Name

(4R)-4-methyl-6-[1-methyl-3-(1-methylpyrazol-4-yl)indazol-5-yl]-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O/c1-13-9-20(29)25-18-6-4-5-16(22(18)24-13)14-7-8-19-17(10-14)21(26-28(19)3)15-11-23-27(2)12-15/h4-8,10-13,24H,9H2,1-3H3,(H,25,29)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTKDWYIRJGJCA-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=CC=CC(=C2N1)C3=CC4=C(C=C3)N(N=C4C5=CN(N=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)NC2=CC=CC(=C2N1)C3=CC4=C(C=C3)N(N=C4C5=CN(N=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。